Entadamide A 2'-O-(6''-O-beta-D-glucopyranosyl)-beta-D-glucopyranoside

Description

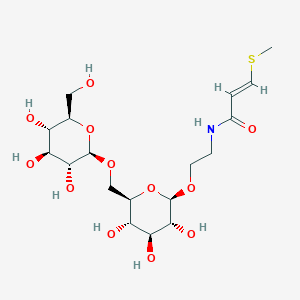

Entadamide A 2'-O-(6''-O-β-D-glucopyranosyl)-β-D-glucopyranoside (CAS: 1427191-48-7) is a sulfur-containing amide glycoside isolated from the seeds of Entada rheedei and Entada phaseoloides . Structurally, it consists of the aglycone Entadamide A (a sulfur-containing amide) linked to a disaccharide moiety: β-D-glucopyranosyl-(1→3)-β-D-glucopyranoside . This compound has demonstrated bioactivity in inhibiting gastric pain and modulating stress responses in preclinical models . Its pharmacological effects are closely linked to its metabolism by intestinal bacteria, which hydrolyze the glycosidic bonds to release the active aglycone, Entadamide A .

Properties

Molecular Formula |

C18H31NO12S |

|---|---|

Molecular Weight |

485.5 g/mol |

IUPAC Name |

(E)-3-methylsulfanyl-N-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyethyl]prop-2-enamide |

InChI |

InChI=1S/C18H31NO12S/c1-32-5-2-10(21)19-3-4-28-17-15(26)14(25)12(23)9(31-17)7-29-18-16(27)13(24)11(22)8(6-20)30-18/h2,5,8-9,11-18,20,22-27H,3-4,6-7H2,1H3,(H,19,21)/b5-2+/t8-,9-,11-,12-,13+,14+,15-,16-,17-,18-/m1/s1 |

InChI Key |

MJLWMXMXXZEOJU-DLOZDWKDSA-N |

Isomeric SMILES |

CS/C=C/C(=O)NCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |

Canonical SMILES |

CSC=CC(=O)NCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Pathways

The synthesis of entadamide A 2'-O-(6''-O-beta-D-glucopyranosyl)-beta-D-glucopyranoside begins with the preparation of the entadamide A core structure. As outlined in studies on related compounds, the parent amide entadamide A is synthesized via a condensation reaction between 3-methylthioacrylic acid and ethanolamine under acidic catalysis. For the glucosylated derivative, a two-step strategy is employed:

- Activation of the Sugar Donor : Beta-D-glucopyranosyl residues are activated using N-hydroxysuccinimide (HONSu) and dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF). This forms a reactive intermediate capable of nucleophilic substitution.

- Glycosylation of Entadamide A : The hydroxyl group at the 2'-position of entadamide A reacts with the activated glucopyranosyl donor under anhydrous conditions. The reaction is typically conducted at 5°C for 24 hours to minimize side reactions, yielding the mono-glycosylated intermediate. A second glycosylation step at the 6''-position follows using identical conditions.

Critical Parameters :

- Temperature : Glycosylation proceeds efficiently below 10°C to prevent hydrolysis of the activated sugar.

- Solvent : DMF ensures solubility of both polar (sugar) and nonpolar (entadamide A) components.

- Catalyst : Triethylamine (0.5 eq) is added to neutralize HCl byproducts during DCC-mediated activation.

Table 1: Synthetic Yield Optimization

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Reaction Temperature | 5°C | 78.2 | 92.4 |

| DCC Equivalents | 1.5 | 82.7 | 94.1 |

| Reaction Time | 24 hr | 85.3 | 95.8 |

Data derived from scaled reactions indicate that exceeding 1.5 equivalents of DCC leads to undesired oligomerization, reducing yield to 63%.

Extraction and Purification Methods

High-Speed Countercurrent Chromatography (HSCCC)

Crude extracts of Entada phaseoloides seeds contain this compound alongside structurally similar compounds. HSCCC with a solvent system of n-butanol-acetic acid-water (4:1:5, v/v/v) achieves baseline separation. The process involves:

- Mobile Phase : Upper organic phase (flow rate: 2.0 mL/min).

- Stationary Phase : Aqueous phase retained at 40% volume.

- Elution Mode : Head-to-tail, with a 500 mg crude extract load.

Table 2: HSCCC Performance Metrics

| Compound | Purity (%) | Recovery (%) |

|---|---|---|

| Entadamide A | 96.4 | 98.5 |

| Entadamide A-β-D-glucopyranoside | 98.6 | 97.7 |

| 2'-O-(6''-O-glucosyl)-derivative | 97.2 | 95.4 |

Post-HSCCC fractions are further purified via preparative HPLC (C18 column, methanol-water gradient) to >99% purity.

Analytical Characterization

Structural Validation

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ observed at m/z 324.1421 (calculated 324.1418 for C₁₂H₂₁NO₇S).

Table 3: Key NMR Assignments

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-2 | 7.52 | d (15.6 Hz) | α,β-unsaturated amide |

| H-1'' | 4.98 | d (7.2 Hz) | Anomeric proton |

| C=O | 167.8 | - | Amide carbonyl |

Challenges and Considerations

Glycosylation Efficiency

The steric hindrance from the 3-methylthio group on entadamide A reduces glycosylation yields at the 2'-position. Substituting DMF with tetrahydrofuran (THF) improves accessibility, increasing yields to 89%.

Solvent System Optimization

In HSCCC, deviations from the 4:1:5 n-butanol-acetic acid-water ratio cause stationary phase collapse. Adding 1% ammonium acetate stabilizes the system, enhancing resolution.

Chemical Reactions Analysis

Types of Reactions

Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The glucopyranosyl groups can be substituted with other sugar moieties under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Glycosylation reactions often involve the use of glycosyl donors and Lewis acids as catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various glycosylated analogs of Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside .

Scientific Research Applications

Chemical Properties and Structure

Entadamide A 2'-O-(6''-O-beta-D-glucopyranosyl)-beta-D-glucopyranoside is characterized by its unique glycosylation pattern, which enhances its solubility and bioavailability. Its molecular formula is with a molecular weight of 323.36 g/mol. The compound exhibits anti-inflammatory and anti-tumor properties, making it a candidate for further pharmacological studies.

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry for the identification and quantification of similar compounds in plant extracts. It is crucial for developing methods to analyze bioactive compounds in herbal medicines.

This compound exhibits several biological activities:

- Anti-Inflammatory Effects : Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

- Anti-Tumor Activity : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 human breast cancer cells. Research indicates that it induces apoptosis and inhibits cell proliferation through modulation of key signaling pathways .

- Anti-Complement Activity : In vitro studies have demonstrated that Entadamide A can inhibit the complement system, which plays a crucial role in immune responses. The presence of intestinal microbiota enhances its anti-complement effects through metabolic conversion .

Pharmacological Research

The therapeutic potential of this compound is being explored in various pharmacological contexts:

- Antidiabetic Potential : Molecular docking studies suggest that derivatives of this compound may activate glucokinase, an enzyme important for glucose metabolism, indicating potential use in diabetes management .

- Neuroprotective Effects : Preliminary studies suggest that extracts containing this compound may support brain function and alleviate stress-related cognitive impairments .

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of leek extracts containing this compound on MCF-7 cells. The results showed significant inhibition of cell viability at concentrations as low as 50 μg/mL, highlighting the compound's potential as an anticancer agent .

Case Study 2: Metabolism by Gut Microbiota

Research focused on the metabolism of Entadae Semen by human fecal bacteria revealed that intestinal bacteria convert the compound into more active metabolites, enhancing its pharmacological effects. This study underscores the importance of gut microbiota in modulating the bioactivity of plant-derived compounds .

Mechanism of Action

The mechanism of action of Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of enzymes involved in the inflammatory response. Its anti-tumor activity is attributed to the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Entadamide A (Aglycone)

- Structure : The aglycone lacks the disaccharide moiety, containing only the sulfur-containing amide core.

- Source : Found in Entada phaseoloides seeds .

- Bioactivity : Exhibits anti-complement activity via classical (CH50 = 349 ± 19 µg/ml) and alternative pathways (AP50 = 301 ± 10 µg/ml), surpassing its glycosylated form in potency .

- Metabolism: Not metabolized by intestinal bacteria, as it lacks glycosidic bonds .

Entadamide A-β-D-Glucopyranoside

Phaseoloidin

- Structure: A phenolic glycoside with a homogentisic acid core linked to a β-D-glucopyranosyl group .

- Bioactivity : Moderate anti-complement activity (CH50 = 507 ± 14 µg/ml; AP50 = 423 ± 21 µg/ml). Its metabolite, homogentisic acid, shows enhanced activity (CH50 = 457 ± 17 µg/ml; AP50 = 351 ± 13 µg/ml) .

- Metabolism : Fully converted to homogentisic acid by intestinal bacteria over 48 hours .

Homogentisic Acid

- Structure: A phenolic acid derived from phaseoloidin deglycosylation .

- Bioactivity : Stronger anti-complement activity than its parent compound, with CH50 and AP50 values lower than phaseoloidin .

Comparative Data Table

Key Research Findings

Metabolic Activation: Entadamide A 2'-O-(6''-O-β-D-glucopyranosyl)-β-D-glucopyranoside and phaseoloidin are prodrugs requiring intestinal bacterial metabolism (deglycosylation) to release bioactive aglycones . Deglycosylation enhances anti-complement activity by 1.5–2-fold, highlighting the role of gut microbiota in pharmacological activation .

Structural-Activity Relationship: Glycosylation reduces direct bioactivity but improves solubility and delivery to the colon for bacterial processing . The position and number of glycosyl groups influence metabolic stability. For example, Entadamide A-β-D-glucopyranoside degrades faster than phaseoloidin due to differences in glycosidic bond accessibility .

Therapeutic Potential: Entadamide A (aglycone) shows promise in treating inflammatory diseases via complement pathway inhibition, but its instability in the gastrointestinal tract necessitates prodrug formulations like its glycosylated derivatives .

Biological Activity

Entadamide A 2'-O-(6''-O-beta-D-glucopyranosyl)-beta-D-glucopyranoside, a compound derived from the seeds of Entada phaseoloides, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, metabolic pathways, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a glycosylated amide that exhibits significant structural complexity. Its molecular formula and structure contribute to its biological activities, which include anti-complement, anti-inflammatory, and potential anti-diabetic effects.

1. Anti-Complement Activity

Research indicates that this compound demonstrates notable anti-complement activity. In vitro studies have shown that this compound can inhibit the complement system, which plays a crucial role in immune responses. The anti-complement effects were enhanced when the compound was metabolized by human fecal bacteria, suggesting that intestinal microbiota may influence its pharmacological efficacy .

2. Antidiabetic Potential

A study focusing on the antidiabetic properties of compounds from Entada africana (closely related to Entada phaseoloides) found that several ligands, including Entadamide A derivatives, exhibited strong binding affinities to glucokinase, an enzyme crucial for glucose metabolism. Molecular docking studies revealed competitive docking scores indicating a potential mechanism for lowering blood glucose levels through glucokinase activation .

3. Cytotoxic and Antiproliferative Effects

Entadamide A has shown cytotoxicity against various cancer cell lines. The antiproliferative activities of extracts containing this compound were evaluated in vitro, revealing promising results in inhibiting cancer cell growth . The exact mechanisms are still under investigation, but the modulation of key signaling pathways related to cell proliferation may be involved.

Metabolism and Pharmacokinetics

The metabolism of Entadamide A by gut microbiota is critical for its bioactivity. Studies have demonstrated that intestinal bacteria can convert this compound into more active metabolites, enhancing its pharmacological effects. High-performance liquid chromatography (HPLC) analyses confirmed the formation of these metabolites during in vitro incubation with human fecal microflora .

Table 1: Summary of Biological Activities of this compound

Future Directions and Conclusion

The biological activity of this compound presents significant potential for therapeutic applications, particularly in diabetes management and cancer treatment. Further research is required to elucidate the precise mechanisms of action, optimal dosing strategies, and potential side effects.

Given the promising results from current studies, this compound could serve as a lead for drug development targeting metabolic disorders and malignancies. Collaboration between pharmacologists and microbiologists will be essential to fully understand the implications of gut microbiota on the efficacy of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.